molecular formula C24H28N2O3 B2611585 (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-34-2

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2611585
CAS No.: 869078-34-2
M. Wt: 392.499
InChI Key: DGANBUKSSCOBGI-HMAPJEAMSA-N
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Description

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound It is characterized by its complex structure, which includes a benzofuran core, a hydroxy group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one typically involves multi-step organic reactions. The process may start with the formation of the benzofuran core, followed by the introduction of the hydroxy group and the piperazine moiety. Common reagents used in these reactions include aldehydes, ketones, and amines, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of solvents, temperature control, and purification methods such as crystallization or chromatography are critical to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the benzofuran core or the piperazine moiety.

    Substitution: Functional groups on the benzofuran core or the piperazine moiety can be substituted with other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the benzofuran core or piperazine moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-3-one include other benzofuran derivatives and piperazine-containing compounds. Examples include:

  • 6-hydroxy-2,3-dihydro-1-benzofuran-3-one
  • 4-methylpiperazine derivatives
  • Benzofuran-based pharmaceuticals

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination may confer unique properties, such as enhanced biological activity or improved stability, compared to similar compounds.

Properties

IUPAC Name

(2Z)-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-16(2)18-6-4-17(5-7-18)14-22-23(28)19-8-9-21(27)20(24(19)29-22)15-26-12-10-25(3)11-13-26/h4-9,14,16,27H,10-13,15H2,1-3H3/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGANBUKSSCOBGI-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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